N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide (let’s call it Compound X ) is a heterocyclic organic compound. Its structure includes a five-membered thiazole ring, which contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles belong to the azole heterocycles, along with imidazoles and oxazoles. The aromaticity of the thiazole ring arises from the delocalization of π-electrons around the sulfur atom .
Preparation Methods
The synthetic routes for Compound X involve the assembly of its constituent parts. While I don’t have specific details on its synthesis, typical methods might include cyclization reactions or condensation reactions. Industrial production methods would likely optimize yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Compound X can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. For instance:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may convert thiazole moieties.
Reduction: Reducing agents like sodium borohydride can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions occur at the C-2 atom, while electrophilic substitution occurs at the C-5 atom.
Major products from these reactions would vary based on the specific starting materials and reaction conditions.
Scientific Research Applications
Compound X finds applications across scientific domains:
Medicine: It may exhibit antitumor and cytotoxic effects, making it relevant in cancer research.
Chemistry: Researchers explore its reactivity and potential as a building block for other compounds.
Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding.
Industry: It could serve as a precursor for drug development or specialty chemicals.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare Compound X to related molecules. Its uniqueness lies in the combination of the thiazole, pyridine, and cyclohepta[c]pyrazole moieties.
Properties
Molecular Formula |
C17H17N5OS |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17N5OS/c23-16(15-12-4-2-1-3-5-13(12)21-22-15)20-17-19-14(10-24-17)11-6-8-18-9-7-11/h6-10H,1-5H2,(H,21,22)(H,19,20,23) |
InChI Key |
WSCGHNFVFLVBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.